1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate
Description
1-Benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate (CAS 1269755-57-8) is a piperidine-derived compound with a molecular formula of C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol. Its structure features:
- A benzyl ester at position 1.
- A methyl ester at position 2.
- A 6-methyl substituent on the piperidine ring.
- Relative stereochemistry (3R,6S)-rel, indicating a racemic mixture or unresolved configuration .
This compound is typically synthesized via esterification or protection strategies, as seen in analogous syntheses using Boc₂O (tert-butoxycarbonyl anhydride) and DMAP (4-dimethylaminopyridine) in dichloromethane . It is commonly used as a building block in medicinal chemistry, particularly for generating chiral intermediates in drug discovery .
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRRKWFHSQQJIY-GXTWGEPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153401 | |
| Record name | 3-Methyl 1-(phenylmethyl) (3R,6S)-6-methyl-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227917-62-5 | |
| Record name | 3-Methyl 1-(phenylmethyl) (3R,6S)-6-methyl-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227917-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl 1-(phenylmethyl) (3R,6S)-6-methyl-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridinium Intermediate Reduction
A patent (CN104710346A) outlines a method for synthesizing cis-1-benzyl-3-methylamino-4-methylpiperidine, which shares structural analogies with the target compound. Key steps include:
- Formation of Pyridinium Bromide Intermediate : Reacting 3-methylaminopyridine with benzyl bromide under basic conditions yields 1-benzyl-3-methylamino-4-methylpyridinium bromide.
- Catalytic Hydrogenation : The pyridinium intermediate undergoes hydrogenation using Pd/C or PtO₂ in methanol to reduce the pyridine ring to piperidine. This step achieves 28:1 cis/trans selectivity , critical for the (3R,6S) configuration.
- Esterification : Subsequent reaction with methyl chloroformate introduces the 3-methyl carboxylate group.
Key Parameters :
Chiral Resolution of Piperidone Precursors
A stereoselective synthesis (SSRN) for (3R,4R)-1-benzyl-3-methyl-4-aminopiperidine provides insights into chiral control:
- Chiral Resolution : Racemic N-benzyl-3-methyl-4-piperidone is resolved using L-tartaric acid to isolate the (3R,4R)-enantiomer.
- Cis-Selective Reduction : The ketone group is reduced with NaBH₄/CeCl₃ to form cis-3-methyl-4-hydroxypiperidine.
- Mitsunobu Reaction : The hydroxyl group is inverted via Mitsunobu conditions (DIAD, PPh₃) to install the 4-amino group with (3R,6S) stereochemistry.
Optimization Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chiral Resolution | L-tartaric acid, ethanol | 42 | >99 ee |
| Cis-Reduction | NaBH₄, CeCl₃, MeOH, 0°C | 88 | 95 |
| Mitsunobu Inversion | DIAD, PPh₃, HN₃, THF | 76 | 98 |
Catalytic Asymmetric Hydrogenation
Substrate-Controlled Stereochemistry
A Royal Society of Chemistry protocol describes hydrogenating methyl 1-benzyl-6-methylpyridine-3-carboxylate to piperidine derivatives:
- Substrate Preparation : Methyl 1-benzyl-6-methylpyridine-3-carboxylate is synthesized via Friedel-Crafts acylation.
- Asymmetric Hydrogenation : Using chiral Ru-BINAP catalysts, the pyridine ring is hydrogenated to piperidine with 92% ee for the (3R,6S) isomer.
Reaction Conditions :
- Pressure: 50 bar H₂.
- Solvent: MeOH/THF (3:1).
- Catalyst: Ru-(S)-BINAP (2 mol%).
Performance Metrics :
| Catalyst Loading (mol%) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| 2 | 25 | 92 | 85 |
| 5 | 25 | 93 | 88 |
Protection-Deprotection Strategies
Benzyl Ester as a Protecting Group
The benzyl group serves dual roles: directing regioselectivity and enabling facile deprotection:
- Benzylation : Piperidine-3-carboxylic acid is treated with benzyl chloroformate in dichloromethane with triethylamine.
- Methyl Esterification : The free carboxylic acid at position 3 is esterified using methyl iodide and K₂CO₃.
- Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group post-synthesis if needed.
Critical Observations :
- Solvent Effects : Polar aprotic solvents (DMF, THF) improve esterification yields by 15–20% compared to DCM.
- Side Reactions : Over-hydrogenation can reduce ester groups; controlled H₂ pressure (1–3 bar) mitigates this.
Analytical Characterization
Stereochemical Confirmation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.68 (s, 3H, COOCH₃), 3.12–2.98 (m, 2H, H-3, H-6), 1.45 (d, J = 6.8 Hz, 3H, CH₃).
- HRMS : m/z calcd for C₁₆H₂₁NO₄ [M+H]⁺: 291.1467; found: 291.1469.
Industrial Scalability and Challenges
Cost-Efficiency Metrics
Chemical Reactions Analysis
1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide.
Scientific Research Applications
1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants
1-tert-Butyl 3-Methyl (3R,6S)-6-Methylpiperidine-1,3-Dicarboxylate (CAS 1009376-76-4)
- Key Difference : Replaces the benzyl group with a tert-butyl ester at position 1.
- Impact :
- Increased steric bulk and electron-donating properties from the tert-butyl group enhance stability under acidic conditions but reduce aromatic interactions .
- Lower lipophilicity (logP) compared to the benzyl variant, affecting solubility in organic solvents.
- Synthesized via Boc protection strategies using Boc₂O and DMAP .
(3S,6R)-1-((Benzyloxy)carbonyl)-6-Methylpiperidine-3-Carboxylic Acid (CAS 1227916-29-1)
Stereochemical Variants
O1-Benzyl O3-Methyl cis-6-Methylpiperidine-1,3-Dicarboxylate (CAS 1227911-34-3)
- Key Difference : Cis configuration at the 6-methyl group (vs. trans in the target compound).
- Impact: Altered three-dimensional conformation, affecting binding to biological targets (e.g., enzymes or receptors). Potential differences in pharmacokinetics due to steric hindrance .
Ring-Size Variants
1-Benzyl 3-Methyl Pyrrolidine-1,3-Dicarboxylate (CAS 188847-00-9)
- Key Difference : Pyrrolidine ring (5-membered) instead of piperidine (6-membered).
- Impact :
1-Benzyl 3-Methyl 4-Hydroxy-5,6-Dihydropyridine-1,3(2H)-Dicarboxylate
Functional Group Variants
1-(1,1-Dimethylethyl) (3R)-1,3-Piperidinedicarboxylate (CAS 163438-09-3)
- Key Difference : Dual tert-butyl esters at positions 1 and 3.
- Impact: High steric protection of the piperidine nitrogen, ideal for temporary amine protection in peptide synthesis. Limited applications in final drug molecules due to poor hydrolytic stability .
Biological Activity
1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural properties that may influence various biological activities. This article explores its biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.35 g/mol
- CAS Number : 1227911-34-3
- IUPAC Name : rel-1-benzyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate
The compound's structure includes a piperidine ring substituted with a benzyl group and two carboxylate functionalities, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its role as a potential antagonist for chemokine receptors and its implications in anti-inflammatory responses.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine structure can significantly affect the compound's efficacy as a receptor antagonist. For instance, studies on related benzyl-piperidines have shown that specific substitutions can enhance binding potency to CC chemokine receptors, particularly CCR3 . The introduction of N-(ureidoalkyl) substituents has been shown to improve the binding affinity from micromolar to low nanomolar ranges, indicating that similar modifications could enhance the activity of this compound .
Pharmacological Implications
The compound has been evaluated for its efficacy against various biological targets:
- Chemokine Receptors : Preliminary findings suggest that derivatives of 1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine may act as antagonists for chemokine receptors involved in inflammatory responses. This could be particularly relevant in conditions such as asthma or allergic reactions where eosinophil chemotaxis plays a critical role .
- Anti-inflammatory Effects : The compound's ability to inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils highlights its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have documented the effects of related compounds on various biological systems:
- Eosinophil Chemotaxis Inhibition : A study demonstrated that benzyl-piperidines effectively inhibited eotaxin-induced eosinophil migration in vitro. The findings suggest that compounds similar to 1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine could be developed for therapeutic use in allergic diseases .
- Cancer Cell Line Studies : Investigations into the effects of structurally related piperidine derivatives on cancer cell lines have shown promising results. For instance, certain derivatives exhibited cytotoxic effects against HepG2 hepatoma cells, suggesting potential applications in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for achieving high enantiomeric purity of 1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate?
Methodological Answer: To achieve high enantiomeric purity, asymmetric catalysis or chiral resolution techniques are recommended. Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict favorable stereochemical outcomes and guide experimental conditions. For example, ICReDD’s approach combines computational modeling with iterative experimental validation to minimize trial-and-error inefficiencies . Chromatographic separation (e.g., chiral HPLC, as referenced in impurity analysis methods for structurally similar piperidine derivatives) can further isolate enantiomers .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm stereochemistry via coupling constants and NOE experiments.
- HPLC-MS : Assess purity and detect byproducts using gradients optimized for polar carboxylates (e.g., C18 columns with acetonitrile/water mobile phases) .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated for related bicyclic esters .
Q. What are the critical storage conditions to ensure compound stability?
Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Moisture-sensitive carboxylate esters like this compound may hydrolyze under humid conditions; desiccants (e.g., silica gel) are essential. Stability studies under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed reaction outcomes during synthesis?
Methodological Answer: Discrepancies often arise from unaccounted transition states or solvent effects. Use multiscale modeling:
Quantum Mechanics (QM) : Calculate reaction barriers and intermediates.
Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. THF).
Machine Learning : Train models on historical data to predict outliers.
ICReDD’s feedback loop integrates experimental results to refine computational parameters, reducing iterative costs . For example, discrepancies in stereoselectivity might require re-evaluating solvent polarity’s role in transition-state stabilization.
Q. What advanced techniques enable mechanistic studies of this compound’s reactivity in catalytic systems?
Methodological Answer:
- In-situ FTIR/Raman Spectroscopy : Monitor real-time bond formation/cleavage during reactions.
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., hydrogen/deuterium substitution at the piperidine methyl group).
- DFT-Calculated Mechanistic Pathways : Compare with experimental kinetics to validate intermediates, as applied to similar bicyclic ester systems .
Q. How can researchers design experiments to assess the compound’s stability under extreme conditions (e.g., high temperature/pH)?
Methodological Answer:
- Forced Degradation Studies :
- Thermal Stress : Heat samples at 80°C for 24 hours; analyze via HPLC for decarboxylation or ester hydrolysis.
- pH Stress : Expose to 0.1M HCl/NaOH (1–13 pH range) and monitor degradation products.
- LC-HRMS/MS : Identify degradation products and propose pathways (e.g., benzyl ester cleavage under basic conditions) .
Data Analysis and Optimization
Q. What statistical approaches are recommended for optimizing reaction yields in asymmetric synthesis?
Methodological Answer:
- Factorial Design of Experiments (DoE) : Vary parameters (catalyst loading, temperature, solvent ratio) to identify synergistic effects. For example, a 2³ factorial design can map interactions between chiral ligand concentration, temperature, and reaction time .
- Response Surface Methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions (e.g., 85% yield at 60°C with 5 mol% catalyst) .
Q. How can AI-driven tools enhance predictive modeling of this compound’s physicochemical properties?
Methodological Answer:
- COMSOL Multiphysics Integration : Simulate diffusion-limited reactions or crystallization behavior using AI-optimized parameters .
- Generative AI Models : Predict solubility, logP, and melting points via trained algorithms on piperidine/ester datasets. For instance, tools like AlphaFold adapted for small molecules can refine 3D conformational analyses .
Safety and Regulatory Considerations
Q. What protocols mitigate risks during large-scale handling of this compound?
Methodological Answer:
- Hazard Assessment : Review Safety Data Sheets (SDS) for structurally analogous benzyl carboxylates, noting flammability (P210) and moisture sensitivity (P402+P404) .
- Engineering Controls : Use explosion-proof fume hoods and grounded equipment to prevent static discharge.
Q. How should researchers address discrepancies in toxicity data for piperidine derivatives?
Methodological Answer:
- In-silico Toxicity Prediction : Tools like TEST (Toxicity Estimation Software Tool) can estimate LD50 or mutagenicity.
- Comparative Analysis : Cross-reference with databases (e.g., ECOTOX) for aquatic toxicity profiles of similar esters. If data gaps exist, conduct in-vitro assays (e.g., Ames test for mutagenicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
